Cas no 860757-84-2 (3-Bromoquinoline-6-carbaldehyde)
3-Bromoquinoline-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromoquinoline-6-carbaldehyde
- K10025
- EN300-2010493
- MFCD28665745
- AS-49612
- Z3244601785
- SB70438
- CS-0133055
- AKOS025396440
- APMWGLGWAYESOM-UHFFFAOYSA-N
- DB-099156
- SCHEMBL16963371
- 860757-84-2
- 3-bromo-quinoline-6-carbaldehyde
- KJB75784
- 825-573-1
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- MDL: MFCD28665745
- Inchi: 1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H
- InChI Key: APMWGLGWAYESOM-UHFFFAOYSA-N
- SMILES: BrC1=CN=C2C=CC(C=O)=CC2=C1
Computed Properties
- Exact Mass: 234.96328g/mol
- Monoisotopic Mass: 234.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 30Ų
3-Bromoquinoline-6-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001258-250mg |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95% | 250mg |
$405.02 | 2023-08-31 | |
| Alichem | A189001258-1g |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95% | 1g |
$1011.43 | 2023-08-31 | |
| Chemenu | CM222989-1g |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95% | 1g |
$995 | 2021-08-04 | |
| Chemenu | CM222989-250mg |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95%+ | 250mg |
$458 | 2023-01-02 | |
| Chemenu | CM222989-1g |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95%+ | 1g |
$1189 | 2023-01-02 | |
| Ambeed | A175047-100mg |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95% | 100mg |
$250.0 | 2025-04-16 | |
| Ambeed | A175047-250mg |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95% | 250mg |
$397.0 | 2025-04-16 | |
| Ambeed | A175047-1g |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95% | 1g |
$1107.0 | 2025-04-16 | |
| abcr | AB460981-250 mg |
3-Bromoquinoline-6-carbaldehyde; . |
860757-84-2 | 250MG |
€1,003.80 | 2023-07-18 | ||
| Crysdot LLC | CD11042672-250mg |
3-Bromoquinoline-6-carbaldehyde |
860757-84-2 | 95+% | 250mg |
$426 | 2024-07-18 |
3-Bromoquinoline-6-carbaldehyde Suppliers
3-Bromoquinoline-6-carbaldehyde Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 3-Bromoquinoline-6-carbaldehyde
Properties and Applications of 3-Bromoquinoline-6-carbaldehyde (CAS No. 860757-84-2)
3-Bromoquinoline-6-carbaldehyde, with the CAS number 860757-84-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aldehyde derivative combines the structural features of quinoline with a bromine substituent and an aldehyde group, making it a versatile intermediate for various chemical transformations. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions, while the aldehyde functionality allows for further functionalization via condensation and oxidation reactions.
The compound belongs to the quinoline family, which has long been recognized for its biological activity. Quinoline derivatives are well-documented for their pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The introduction of a bromine atom at the 3-position and an aldehyde group at the 6-position modifies the inherent properties of quinoline, leading to novel chemical behaviors and potential therapeutic applications.
In recent years, 3-Bromoquinoline-6-carbaldehyde has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the construction of complex aromatic systems. These reactions are pivotal in drug discovery, allowing chemists to generate libraries of diverse compounds for screening against various diseases.
The aldehyde group in 3-Bromoquinoline-6-carbaldehyde serves as a reactive site for condensation reactions with secondary amines to form Schiff bases. These derivatives have shown promise in multiple therapeutic areas, including anticancer and anti-inflammatory applications. Additionally, the aldehyde can be reduced to an amine or further oxidized to an acid, providing multiple pathways for structural diversification.
Recent studies have highlighted the utility of 3-Bromoquinoline-6-carbaldehyde in developing kinase inhibitors. Quinoline derivatives are known to interact with protein kinases, which are critical targets in cancer therapy. By modifying the quinoline core with bromine and an aldehyde group, researchers have been able to fine-tune binding interactions with specific kinase domains. This approach has led to the discovery of novel inhibitors with improved selectivity and potency.
Another area where 3-Bromoquinoline-6-carbaldehyde has made significant contributions is in the synthesis of metal-organic frameworks (MOFs). The bromine atom allows for coordination with transition metals, forming stable complexes that can be used as catalysts or sensors. These MOFs have potential applications in environmental remediation, gas storage, and separation technologies.
The compound's reactivity also makes it valuable in materials science. For instance, it can be polymerized or incorporated into liquid crystals to create advanced materials with unique optical and electronic properties. Such materials are increasingly relevant in the development of next-generation displays and electronic devices.
In conclusion, 3-Bromoquinoline-6-carbaldehyde (CAS No. 860757-84-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials.
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